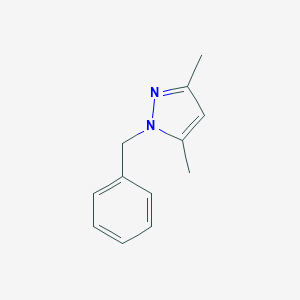

1-Benzyl-3,5-dimethyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-10-8-11(2)14(13-10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCXNXMLCDHLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345326 | |

| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134-81-2 | |

| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-3,5-dimethyl-1H-pyrazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 1-benzyl-3,5-dimethyl-1H-pyrazole, a key heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. The guide details its synthesis, physicochemical and spectroscopic properties, reactivity, and its emerging role as a versatile precursor for novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this pyrazole derivative.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[2] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its steric and electronic properties to achieve desired biological activities. This compound, in particular, has garnered attention as a valuable synthetic intermediate for the development of novel therapeutic agents.[3]

Synthesis of this compound

The synthesis of this compound can be approached through two primary and reliable strategies: the classical Knorr pyrazole synthesis and the N-alkylation of a pre-formed pyrazole ring.

Knorr Pyrazole Synthesis: A Convergent Approach

The Knorr pyrazole synthesis is a robust and widely employed method for the formation of the pyrazole ring.[4] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In the context of this compound, this translates to the reaction of acetylacetone (2,4-pentanedione) with benzylhydrazine.

Mechanism: The reaction proceeds through an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the dicarbonyl compound, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring.[5]

Experimental Protocol: Synthesis via Knorr Condensation

Materials:

-

Acetylacetone (1.0 mmol)

-

Benzylhydrazine (1.0 mmol)

-

Ethanol (10 mL)

-

Catalytic amount of a suitable catalyst (e.g., [Ce(L-Pro)2]2(Oxa), 5 mol %)[6]

Procedure:

-

To a 25 mL round-bottomed flask, add acetylacetone (1.0 mmol) and benzylhydrazine (1.0 mmol) in ethanol (10 mL).

-

Add the catalyst to the reaction mixture.

-

Stir the mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.[6]

Caption: Knorr pyrazole synthesis workflow.

N-Alkylation of 3,5-Dimethylpyrazole: A Modular Approach

An alternative and often preferred method for its modularity is the direct N-alkylation of the readily available 3,5-dimethylpyrazole with a benzyl halide. This approach allows for the late-stage introduction of the benzyl group, which is advantageous for creating a library of N-substituted pyrazole derivatives.

Mechanism: The reaction proceeds via a nucleophilic substitution, where the nitrogen of the pyrazole ring attacks the benzylic carbon of the benzyl halide, displacing the halide ion. The use of a base is crucial to deprotonate the pyrazole, thereby increasing its nucleophilicity.

Experimental Protocol: Synthesis via N-Alkylation

Materials:

-

3,5-Dimethylpyrazole (1.0 mmol)

-

Benzyl chloride (1.2 mmol)

-

Anhydrous Potassium Carbonate (K2CO3) (3.0 mmol)

-

Acetone (25 mL)

Procedure:

-

In a round-bottomed flask, combine 3,5-dimethylpyrazole (1.0 mmol), benzyl chloride (1.2 mmol), and anhydrous K2CO3 (3.0 mmol) in acetone (25 mL).

-

Stir the mixture at reflux temperature for 5 to 6 hours.

-

Monitor the reaction completion using TLC (e.g., in a 3:7 mixture of ethyl acetate and n-hexane).

-

After completion, pour the reaction mixture into ice-cold water (30 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a 2:8 mixture of ethyl acetate and hexane) to yield pure this compound.[2]

Caption: N-Alkylation synthesis workflow.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential for confirming the identity and purity of this compound.

Physicochemical Properties

| Property | Value |

| Appearance | Liquid |

| Molecular Formula | C12H14N2 |

| Molecular Weight | 186.25 g/mol |

| Boiling Point | Data not readily available |

| Solubility | Soluble in polar organic solvents.[7] Limited solubility in water.[8] |

Spectroscopic Data

Spectroscopic analysis provides the structural fingerprint of the molecule.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [6]

-

¹H NMR (200 MHz, CDCl₃) δ (ppm):

-

7.28-7.15 (m, 3H, Ar-H)

-

7.02 (d, J = 7.32 Hz, 2H, Ar-H)

-

5.85 (s, 1H, pyrazole-H)

-

5.14 (s, 2H, -CH₂-)

-

2.22 (s, 3H, -CH₃)

-

2.11 (s, 3H, -CH₃)

-

-

¹³C NMR (50 MHz, CDCl₃) δ (ppm):

-

147.2

-

138.9

-

137.2

-

128.9

-

127.5

-

126.5

-

105.7

-

52.5

-

13.5

-

11.3

-

3.2.2. Mass Spectrometry (MS) [6]

-

MS (ESI): m/z = 187.16 [M+H]⁺

3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

Reactivity and Synthetic Utility

This compound is a versatile building block in organic synthesis, primarily owing to the reactivity of the pyrazole ring and its substituents.

Electrophilic Substitution

The pyrazole ring is susceptible to electrophilic substitution, with the C4 position being the most reactive site. This allows for the introduction of various functional groups, further expanding its synthetic utility. For instance, formylation at the C4 position can be achieved using the Vilsmeier-Haack reaction to produce this compound-4-carbaldehyde.[10]

Caption: Synthetic utility of this compound.

Precursor for Bioactive Molecules

The true value of this compound lies in its role as a precursor to more complex molecules with significant biological activity. Derivatives of this compound have shown promise in the development of novel anticancer agents.

Case Study: Antiproliferative Activity of Benzamide Derivatives

Recent studies have focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which have demonstrated potent antiproliferative activity against pancreatic cancer cell lines, such as MIA PaCa-2.[3] These compounds have been shown to modulate autophagy by reducing mTORC1 activity and disrupting autophagic flux, presenting a novel mechanism of action for anticancer agents.[3] This highlights the potential of the this compound scaffold in the design of new cancer therapeutics.

Conclusion

This compound is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of organic synthesis and drug discovery. Its straightforward synthesis, coupled with its versatile reactivity, makes it an invaluable building block for the creation of novel molecules with promising therapeutic potential. The demonstrated antiproliferative activity of its derivatives underscores the importance of further exploring this scaffold in the development of new anticancer agents. This guide provides a solid foundation for researchers looking to harness the potential of this compound in their scientific endeavors.

References

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

4-Benzyl-3,5-dimethyl-1H-pyrazole. PubChem. [Link]

-

Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. PubMed. [Link]

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]

-

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters. [Link]

-

3,5-Dimethylpyrazole. Wikipedia. [Link]

-

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-(2,5-dimethoxyphenyl)isoxazole-3-carboxamide. PubChem. [Link]

- Method for preparing 3.5-dimethylpyrazole.

-

Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. [Link]

-

Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal. [Link]

-

Synthesis of 3,5-Dimethylpyrazole. YouTube. [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. Hilaris Publisher. [Link]

-

Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. This compound-4-carbaldehyde | 2644-94-2 | Benchchem [benchchem.com]

- 4. connectjournals.com [connectjournals.com]

- 5. rsisinternational.org [rsisinternational.org]

- 6. rsc.org [rsc.org]

- 7. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

An In-Depth Technical Guide to 1-Benzyl-3,5-dimethyl-1H-pyrazole (CAS No. 1134-81-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-3,5-dimethyl-1H-pyrazole, a substituted pyrazole with significant potential in medicinal chemistry. This document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol, and offers a thorough analysis of its spectroscopic characteristics for unambiguous identification. A key focus of this guide is the exploration of its emerging biological activities, particularly the role of its derivatives as modulators of the mTORC1 signaling pathway and autophagy, highlighting its promise in the development of novel therapeutics. Safety and handling protocols are also outlined to ensure its proper use in a research setting.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry.[1] Its unique structural features and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of biologically active molecules. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[2] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. This compound, the subject of this guide, is a prime example of a substituted pyrazole with emerging therapeutic relevance. Its structure combines the stable pyrazole core with a benzyl group at the N1 position and two methyl groups at the C3 and C5 positions, bestowing it with distinct properties and potential for further functionalization.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

Physical Properties

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 3,5-Dimethylpyrazole |

| CAS Number | 1134-81-2 | 67-51-6 |

| Molecular Formula | C₁₂H₁₄N₂ | C₅H₈N₂ |

| Molecular Weight | 186.25 g/mol | 96.13 g/mol |

| Appearance | Liquid[3] | White Solid[4] |

| Melting Point | Not available | 107.5 °C[4] |

| Boiling Point | Not available | 218 °C[4] |

| Solubility | Expected to be soluble in polar organic solvents. | Soluble in polar organic solvents.[4] |

Structural Elucidation

The molecular structure of this compound consists of a central 3,5-dimethylpyrazole ring with a benzyl substituent attached to one of the nitrogen atoms. While a crystal structure for the exact molecule is not available, data for the isomeric 4-Benzyl-3,5-dimethyl-1H-pyrazole reveals a dihedral angle of 78.65° between the pyrazole and phenyl rings.[1] This significant twist is a common feature in such multi-ring systems and influences the molecule's overall conformation and ability to interact with biological targets.

Figure 1: Molecular structure of this compound.

Synthesis and Characterization

The synthesis of this compound is readily achievable through a classic and reliable method in heterocyclic chemistry.

Synthetic Protocol: Knorr Pyrazole Synthesis

The most common and efficient method for the synthesis of pyrazoles is the Knorr synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2] For this compound, the synthesis proceeds via the reaction of acetylacetone (a β-diketone) with benzylhydrazine.

Figure 2: General workflow for the synthesis of this compound.

Step-by-Step Methodology: [3]

-

Reaction Setup: In a round-bottomed flask, dissolve acetylacetone (1.0 equivalent) and benzylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can then be purified.

-

Purification: Purification is typically achieved by column chromatography on silica gel to yield the pure this compound.[3]

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common choice as it is a polar protic solvent that can facilitate the nucleophilic attack of the hydrazine on the dicarbonyl compound and the subsequent dehydration steps.

-

Stoichiometry: A 1:1 molar ratio of the reactants is typically used to ensure complete conversion and minimize side products.

-

Purification: Column chromatography is a standard and effective method for separating the desired pyrazole product from any unreacted starting materials or byproducts.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound [3]

| Technique | Observed Signals (in CDCl₃) |

| ¹H NMR | δ 7.28-7.15 (m, 3H), 7.02 (d, 2H, J = 7.32), 5.85 (s, 1H), 5.14 (s, 2H), 2.22 (s, 3H), 2.11 (s, 3H) |

| ¹³C NMR | δ 147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7, 52.5, 13.5, 11.3 |

| Mass Spec (ESI) | m/z = 187.16 [M+H]⁺ |

Interpretation of Spectroscopic Data:

-

¹H NMR: The multiplet between δ 7.28-7.15 and the doublet at δ 7.02 are characteristic of the protons on the benzyl ring. The singlet at δ 5.85 corresponds to the proton at the C4 position of the pyrazole ring. The singlet at δ 5.14 is assigned to the methylene (-CH₂-) protons of the benzyl group. The two singlets at δ 2.22 and δ 2.11 represent the two methyl groups at the C3 and C5 positions of the pyrazole ring.

-

¹³C NMR: The signals in the aromatic region (δ 126.5-147.2) correspond to the carbons of the pyrazole and benzyl rings. The signal at δ 105.7 is assigned to the C4 carbon of the pyrazole ring. The signal at δ 52.5 corresponds to the methylene carbon of the benzyl group. The signals at δ 13.5 and δ 11.3 are characteristic of the two methyl group carbons.

-

Mass Spectrometry: The electrospray ionization (ESI) mass spectrum shows a peak at m/z 187.16, which corresponds to the protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound.

Biological Activity and Potential Applications

While the biological activity of this compound itself is not extensively documented in the available literature, derivatives of this compound have shown significant promise as anticancer agents.

Antiproliferative Activity and Modulation of mTORC1 and Autophagy

A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed potent antiproliferative activity in pancreatic cancer cells.[5] These compounds were found to exert their effects by modulating the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway and the process of autophagy.

mTORC1 Signaling Pathway: The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism.[6] mTORC1, in particular, integrates signals from growth factors, nutrients, and energy status to control protein synthesis and other anabolic processes.[7] Dysregulation of the mTOR pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[8]

Autophagy: Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis by removing damaged organelles and misfolded proteins.[9] In the context of cancer, the role of autophagy is complex; it can act as both a tumor suppressor and a survival mechanism for cancer cells.

The N-benzoylated derivatives of this compound were found to reduce mTORC1 activity and disrupt autophagic flux, leading to the accumulation of autophagosomes.[5] This dual action on two critical cellular processes highlights the potential of this chemical scaffold in the development of novel anticancer agents.

Figure 3: Proposed mechanism of action of this compound derivatives on the mTORC1 and autophagy pathways.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not available, information from a closely related derivative, this compound-4-sulfonyl Chloride, can provide guidance on potential hazards.

GHS Hazard Classification (of a related derivative): [7]

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

Recommended Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

First Aid:

-

If swallowed: Rinse mouth and seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.

-

If inhaled: Move the person into fresh air.

-

Conclusion

This compound is a versatile and accessible substituted pyrazole with significant potential in the field of drug discovery. Its straightforward synthesis and the demonstrated potent biological activity of its derivatives as modulators of the mTORC1 and autophagy pathways make it an attractive scaffold for the development of novel anticancer therapeutics. This technical guide provides a solid foundation of its chemical properties, synthesis, characterization, and potential applications, serving as a valuable resource for researchers and scientists working in this exciting area of medicinal chemistry. Further investigation into the specific biological activities of the parent compound and the development of more potent and selective derivatives are promising avenues for future research.

References

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. (URL not provided)

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. 2013-09-25. (URL: [Link])

-

3,5-Dimethylpyrazole. In: Wikipedia. (URL: [Link])

-

An Overview of the Molecular Mechanism of Autophagy. PMC - PubMed Central. (URL: [Link])

-

mTOR signaling at a glance. PMC - PubMed Central. (URL: [Link])

- Safety Data Sheet - this compound-4-sulfonyl Chloride. Angene Chemical. 2024-09-26. (URL not provided)

-

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-(2,5-dimethoxyphenyl)isoxazole-3-carboxamide. PubChem. (URL: [Link])

- N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. National Institutes of Health. (URL not provided)

-

mTORC1. In: Wikipedia. (URL: [Link])

-

Molecular Mechanisms Underlying Initiation and Activation of Autophagy. MDPI. (URL: [Link])

-

4-Benzyl-3,5-dimethyl-1H-pyrazole. PMC - NIH. (URL: [Link])

-

mTOR Signaling Pathway. Cusabio. (URL: [Link])

Sources

- 1. 4-Benzyl-3,5-dimethyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. rsc.org [rsc.org]

- 4. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 5. Autophagy - Wikipedia [en.wikipedia.org]

- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 8. cusabio.com [cusabio.com]

- 9. An Overview of the Molecular Mechanism of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Benzyl-3,5-dimethyl-1H-pyrazole: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. The pyrazole nucleus is a "privileged scaffold," known to be a core component in numerous biologically active molecules with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3][4] This document delineates the fundamental molecular characteristics of this compound, offers a detailed, field-proven protocol for its synthesis, and provides a thorough analysis of its structural confirmation through modern spectroscopic techniques. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Molecular Identity and Physicochemical Properties

This compound is a substituted pyrazole where the hydrogen atom at the 1-position of the 3,5-dimethylpyrazole ring is replaced by a benzyl group. This substitution significantly influences the molecule's steric and electronic properties, which are critical for its interaction with biological targets.

Molecular Formula and Structure

The chemical identity of the compound is established by its molecular formula and structure. The benzyl group, consisting of a phenyl ring attached to a methylene bridge (-CH2-), is bonded to one of the nitrogen atoms of the pyrazole ring.

-

Molecular Formula: C₁₂H₁₄N₂

-

IUPAC Name: this compound

-

Canonical SMILES: CC1=CC(=NN1CC2=CC=CC=C2)C

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties of the molecule. This data is essential for planning experiments, including solvent selection for synthesis and purification, and for analytical method development.

| Property | Value | Source |

| Molecular Weight | 186.25 g/mol | [5][6] |

| Mass (M+H)⁺ | 187.16 m/z | [7] |

| Physical State | Liquid | [7] |

| XLogP3 | 2.9 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

Synthesis Methodology: A Self-Validating Protocol

The synthesis of 1-substituted pyrazoles is reliably achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[8] This method is robust, high-yielding, and demonstrates clear causality: the structure of the final product is directly determined by the choice of the starting materials.

For this compound, the logical precursors are Acetylacetone (a 1,3-dicarbonyl) , which provides the C3, C4, C5 atoms and the two methyl groups, and Benzylhydrazine , which provides the N1 and N2 atoms and the N1-benzyl substituent.[9]

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with Thin Layer Chromatography (TLC) checkpoints ensuring the reaction proceeds as expected before moving to the next stage.

-

Reaction Assembly: In a 25 mL round-bottomed flask, combine acetylacetone (1.0 mmol) and benzylhydrazine (1.0 mmol) in ethanol (10 mL).

-

Catalyst Introduction: Add a catalytic amount of a suitable Lewis acid, such as [Ce(L-Pro)2]2(Oxa) (5 mol %), to the mixture.[7] Causality Note: The catalyst enhances the rate of the condensation and subsequent cyclization reaction.

-

Reaction Execution: Stir the mixture vigorously at room temperature.

-

In-Process Control (Trustworthiness): Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, single spot for the product indicates completion.

-

Catalyst Removal: Upon completion, filter the reaction mixture to remove the solid catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Purification: Purify the resulting crude oil or solid by column chromatography over silica gel to yield the pure liquid product.[7]

Spectroscopic Characterization and Analysis

Structural elucidation of the synthesized product is non-negotiable and relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data

The following table summarizes the key characterization data for this compound.[7]

| Technique | Data (Solvent: CDCl₃) | Interpretation |

| ¹H NMR | δ 7.28-7.15 (m, 3H), 7.02 (d, 2H), 5.85 (s, 1H), 5.14 (s, 2H), 2.22 (s, 3H), 2.11 (s, 3H) | Confirms the presence of the benzyl group protons (aromatic and CH₂), the pyrazole ring proton (C4-H), and two distinct methyl groups. |

| ¹³C NMR | δ 147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7, 52.5, 13.5, 11.3 | Accounts for all 12 carbon atoms in the molecule, including the pyrazole ring, benzyl group, and methyl carbons. |

| MS (ESI) | m/z = 187.16 [M+H]⁺ | The measured mass corresponds to the protonated molecular ion of C₁₂H₁₄N₂, confirming the molecular weight. |

-

Expertise in Interpretation:

-

The singlet at 5.85 ppm in the ¹H NMR is characteristic of the proton at the C4 position of the pyrazole ring.[7]

-

The singlet at 5.14 ppm, integrating to 2H, is definitive proof of the benzylic methylene (-CH₂) protons.[7]

-

The two separate singlets for the methyl groups (2.22 and 2.11 ppm) confirm their distinct chemical environments at the C3 and C5 positions.[7]

-

In the ¹³C NMR, the signal at 52.5 ppm is assigned to the benzylic carbon, while the signals at 13.5 and 11.3 ppm correspond to the two methyl carbons.[7]

-

Infrared (IR) Spectroscopy

While NMR and MS provide the primary structural framework, IR spectroscopy confirms the presence of key functional groups.

-

~3000-2850 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.

-

~1600, 1495, 1450 cm⁻¹: C=C aromatic stretching vibrations from the benzyl group.

-

~1550-1470 cm⁻¹: C=N and C=C stretching from the pyrazole ring.[10]

Relevance in Medicinal Chemistry and Drug Development

The pyrazole scaffold is a cornerstone in modern drug design.[4] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore. Numerous approved drugs, such as the anti-inflammatory celecoxib and the anti-cancer agent crizotinib, feature a pyrazole core.[3]

This compound serves as a crucial building block for creating more complex molecules. The benzyl group can be further functionalized, or it can serve to provide a specific steric and lipophilic profile to enhance binding to a target protein. Researchers in drug development utilize such compounds to systematically explore the structure-activity relationship (SAR) of a potential drug candidate, optimizing for potency and reducing off-target effects.

Handling and Safety Considerations

As a matter of standard laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Given the structural similarity, it is prudent to handle the 1-benzyl isomer with the same level of caution until a specific toxicological assessment is completed.

References

-

4-Benzyl-3,5-dimethyl-1H-pyrazole - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Tsiij.com. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

-

4-Benzyl-3,5-dimethyl-1H-pyrazole | C12H14N2. (n.d.). PubChem. [Link]

-

Click-to-Release Reactions for Tertiary Amines and Pyridines. (n.d.). ACS Publications. [Link]

-

3,5-Dimethylpyrazole. (n.d.). Wikipedia. [Link]

-

1H-Pyrazole, 3,5-dimethyl-1-phenyl-. (n.d.). SIELC Technologies. [Link]

-

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-(2,5-dimethoxyphenyl)isoxazole-3-carboxamide. (n.d.). PubChem. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PubMed Central. [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. (n.d.). Der Pharma Chemica. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]

-

benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate. (n.d.). Boron Molecular. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. [Link]

-

Organic Syntheses Procedure. (n.d.). Org Syn. [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. 4-Benzyl-3,5-dimethyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Benzyl-3,5-dimethyl-1H-pyrazole | C12H14N2 | CID 573277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. derpharmachemica.com [derpharmachemica.com]

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a testament to the power of privileged scaffolds in drug discovery. First described by Ludwig Knorr in 1883, this simple heterocyclic ring has proven to be a remarkably versatile framework, giving rise to a multitude of therapeutic agents across a wide spectrum of diseases. Its metabolic stability and the capacity for diverse substitutions have made it a cornerstone in the design of compounds with tailored pharmacological profiles. This guide provides a comprehensive technical overview of pyrazole derivatives in medicinal chemistry, delving into their synthesis, biological activities, and the rationale behind their successful application in drug development. We will explore key examples of FDA-approved drugs, present detailed experimental protocols, and visualize the intricate molecular interactions that underpin their therapeutic efficacy.

The Pyrazole Core: Physicochemical Properties and Synthetic Strategies

The unique electronic and structural features of the pyrazole ring are central to its utility in medicinal chemistry. The presence of two nitrogen atoms imparts a dipole moment and the ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The aromatic nature of the ring system contributes to its stability and allows for a variety of substitution patterns at the 1, 3, 4, and 5 positions, each offering a vector for modulating potency, selectivity, and pharmacokinetic properties.

Key Synthetic Routes to Pyrazole Derivatives

The construction of the pyrazole ring is a well-established area of organic synthesis, with several robust methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

One of the most classical and widely employed methods is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This method is highly versatile, allowing for the synthesis of a wide range of substituted pyrazoles. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.

Another powerful approach is the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne. This method provides a direct route to 1,3,5-trisubstituted pyrazoles with excellent regiocontrol. The nitrile imines are typically generated in situ from the corresponding hydrazonoyl halides.

Multicomponent reactions (MCRs) have also emerged as an efficient strategy for the synthesis of highly functionalized pyrazoles in a single step. These reactions offer advantages in terms of atom economy and operational simplicity.

This protocol describes a general procedure for the synthesis of 1,3,5-trisubstituted pyrazoles, a common structural motif in many biologically active molecules.

Materials:

-

Substituted 1,3-diketone (1.0 eq)

-

Substituted hydrazine hydrochloride (1.1 eq)

-

N,N-Dimethylacetamide (DMAc)

-

10 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted 1,3-diketone in DMAc, add the substituted hydrazine hydrochloride at room temperature.

-

Add a catalytic amount of 10 N HCl to the reaction mixture. The use of a strong acid in an aprotic polar solvent like DMAc accelerates the dehydration steps, leading to higher yields and regioselectivity compared to traditional methods using protic solvents like ethanol.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,3,5-trisubstituted pyrazole.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Rationale for Experimental Choices:

-

Solvent: N,N-Dimethylacetamide (DMAc) is chosen as a polar aprotic solvent to facilitate the dissolution of the reactants and to promote the cyclocondensation reaction. Its high boiling point also allows for heating if required, although this specific protocol is performed at room temperature.

-

Catalyst: The addition of a strong acid like HCl is crucial for catalyzing the dehydration steps of the condensation reaction, leading to the formation of the stable aromatic pyrazole ring. This catalytic approach enhances the reaction rate and often improves the regioselectivity.

-

Work-up: The aqueous work-up is necessary to remove the DMAc solvent and any inorganic salts. Extraction with ethyl acetate allows for the isolation of the organic product.

-

Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or side products.

A Spectrum of Biological Activities: Pyrazole Derivatives in Action

The "privileged" status of the pyrazole scaffold stems from its ability to interact with a diverse array of biological targets, leading to a wide range of pharmacological activities. This versatility has been exploited to develop drugs for various therapeutic areas.

Anti-inflammatory Agents: The COX-2 Inhibition Story

Perhaps the most well-known application of pyrazole derivatives is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib (Celebrex®), a blockbuster anti-inflammatory drug, features a 1,5-diarylpyrazole core. The trifluoromethyl group at the 3-position and the sulfonamide moiety at the 4-position of one of the phenyl rings are crucial for its selective binding to the COX-2 enzyme over the COX-1 isoform. This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs.

Mechanism of Action: Pyrazole-based COX-2 Inhibition

Caption: Selective inhibition of COX-2 by pyrazole derivatives like Celecoxib.

Anticancer Therapeutics: Targeting Kinases and Beyond

The pyrazole scaffold has emerged as a critical component in the development of targeted anticancer therapies, particularly as kinase inhibitors. Kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. The ability of the pyrazole ring to act as a hinge-binding motif allows for potent and selective inhibition of various kinases.

A notable example is Crizotinib (Xalkori®) , an anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer. Crizotinib features a 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(piperidin-4-yl)pyrazole core that is crucial for its high-affinity binding to the ATP-binding pocket of the ALK fusion protein.

Another important class of pyrazole-based anticancer agents includes those that inhibit cyclin-dependent kinases (CDKs). For instance, Ribociclib (Kisqali®) , a CDK4/6 inhibitor used to treat HR-positive, HER2-negative breast cancer, contains a pyrazole moiety.

Signaling Pathway: Pyrazole-based Kinase Inhibition in Cancer

Caption: Inhibition of receptor tyrosine kinase signaling by pyrazole derivatives.

Other Therapeutic Applications

The therapeutic potential of pyrazole derivatives extends beyond inflammation and cancer. They have shown promise as:

-

Antimicrobial agents: By targeting essential enzymes in bacteria and fungi.

-

Antiviral agents: Inhibiting viral replication processes.

-

Central Nervous System (CNS) active agents: Modulating neurotransmitter receptors and enzymes.

Quantitative Analysis of Biological Activity

The development of potent and selective pyrazole derivatives relies on rigorous quantitative assessment of their biological activity. This is typically achieved through in vitro assays that measure the concentration of the compound required to inhibit a specific biological process by 50% (IC₅₀).

| Compound Class | Target | Example Compound | IC₅₀ (nM) | Cancer Cell Line | Reference |

| COX-2 Inhibitors | COX-2 | Celecoxib | 40 | J774.1 Macrophage | |

| Kinase Inhibitors | ALK | Crizotinib | 24 | H3122 (NSCLC) | |

| CDK2 | AT7519 | 24 | - | ||

| Akt1 | Afuresertib | 1.3 | - | ||

| Haspin | Compound 48 | 1700 (1.7 µM) | HCT116 (Colon) | ||

| EGFR | Compound 50 | 90 | HepG2 (Liver) | ||

| VEGFR-2 | Compound 50 | 230 | HepG2 (Liver) |

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the anticancer and anti-inflammatory activity of pyrazole derivatives.

Protocol: MTT Assay for In Vitro Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Pyrazole derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the pyrazole derivative in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The rationale for this step is that viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value of the pyrazole derivative.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H₂ (PGH₂) by recombinant human COX-1 and COX-2 enzymes.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid substrate

-

Pyrazole derivative stock solution (in DMSO)

-

EIA (Enzyme Immunoassay) kit for prostaglandin detection

-

96-well microplates

-

Microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

-

Add various concentrations of the pyrazole derivative to the wells. Include a vehicle control and a known COX inhibitor as a positive control.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. The choice of pre-incubation time is critical to ensure that equilibrium is reached between the inhibitor and the enzyme.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by adding a stopping reagent (e.g., 1 M HCl).

-

Quantify the amount of prostaglandin produced using a specific EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each concentration of the pyrazole derivative and determine the IC₅₀ values for both COX-1 and COX-2 to assess selectivity.

Conclusion and Future Perspectives

The pyrazole scaffold is undeniably a "privileged" structure in drug discovery, with its derivatives demonstrating a remarkable breadth of therapeutic applications. From potent anticancer and anti-inflammatory agents to promising antimicrobial and neuroprotective compounds, the versatility of the pyrazole core continues to be a rich source of novel drug candidates. The ongoing exploration of structure-activity relationships, coupled with the elucidation of their mechanisms of action through detailed experimental and computational studies, will undoubtedly lead to the development of next-generation pyrazole-based therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. Available at: [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

-

The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. Available at: [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

-

Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. European Journal of Medicinal Chemistry. Available at: [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. Available at: [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. Scribd. Available at: [Link]

-

Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Journal of Flow Chemistry. Available at: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]

- Process for preparation of celecoxib. Google Patents.

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. Available at: [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

-

A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. ACS Omega. Available at: [Link]

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. Available at: [Link]

-

Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry. Available at: [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Available at: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available at: [Link]

-

Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. Pharmaceutics. Available at: [Link]

-

Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry. Available at: [Link]

-

An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. ResearchGate. Available at: [Link]

-

Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR studies. Current Medicinal Chemistry. Available at: [Link]

-

Table 2, IC50 values for selected compounds versus caspase panel. NIH Molecular Libraries Program. Available at: [Link]

-

One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. Available at: [Link]

-

IC 50 values and selectivity index of pyrazolines 1-5. ResearchGate. Available at: [Link]

-

In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. Scribd. Available at: [Link]

Unveiling the Therapeutic Potential of 1-Benzyl-3,5-dimethyl-1H-pyrazole: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold and the Promise of 1-Benzyl-3,5-dimethyl-1H-pyrazole

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This guide focuses on a specific, yet promising, member of this family: This compound . While direct extensive biological data on this parent compound is emerging, the growing body of research on its closely related derivatives points towards significant therapeutic potential, particularly in oncology.[3][4] This document serves as an in-depth technical resource for researchers and drug development professionals, providing insights into its potential biological activities, mechanisms of action, and detailed experimental protocols for its evaluation.

The core structure of this compound features a pyrazole ring substituted with a benzyl group at the N1 position and methyl groups at the C3 and C5 positions. This specific arrangement of substituents is hypothesized to influence its pharmacokinetic and pharmacodynamic properties, making it a compelling candidate for further investigation.

Anticipated Biological Activities and Mechanistic Insights

Based on the biological profiles of structurally similar pyrazole derivatives, this compound is predicted to exhibit a range of activities. The following sections delve into these potential applications, supported by evidence from studies on its derivatives and the broader pyrazole class.

Anticancer Activity: A Primary Focus

The most compelling evidence for the therapeutic potential of this compound lies in the anticancer properties of its derivatives.[3][4]

Mechanistic Hypothesis: mTORC1 Inhibition and Autophagy Modulation

A key study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed a potent antiproliferative effect against pancreatic cancer cells.[3] The proposed mechanism of action involves the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) and subsequent modulation of autophagy.[3]

-

mTORC1 Inhibition: mTORC1 is a central regulator of cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers. The benzamide derivatives of this compound have been shown to reduce mTORC1 activity.[3]

-

Autophagy Modulation: Autophagy is a cellular recycling process that can either promote cell survival or cell death depending on the context. The aforementioned derivatives were found to increase basal autophagy and disrupt autophagic flux under starvation conditions, ultimately leading to cancer cell death.[3]

This dual mechanism of action suggests that this compound and its analogues could be effective against cancers that are dependent on the mTOR signaling pathway.

Supporting Evidence from Other Derivatives

Furthermore, derivatives of this compound-4-carbaldehyde have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer).[4] These findings reinforce the potential of the this compound scaffold as a foundational structure for the development of novel anticancer agents.[4] Pyrazole derivatives, in general, are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS).[5][6]

Experimental Workflow for Anticancer Evaluation

Caption: Workflow for evaluating the anticancer potential of this compound.

Quantitative Data Summary: Antiproliferative Activity of Derivatives

| Compound Class | Cell Line | IC50 / EC50 (µM) | Reference |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 | Submicromolar | [3][4] |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | ARPE-19 (non-cancer) | 7.1 and 47.9 | [3] |

| Pyrazole hybrids from this compound-4-carbaldehyde | MDA-MB-231 | As low as 24.25 | [4] |

Potential Anti-inflammatory Activity

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory drugs. Many pyrazole derivatives have been shown to exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2]

Mechanistic Hypothesis: COX-2 Inhibition

Inflammation is often mediated by prostaglandins, which are synthesized by COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation with fewer gastrointestinal side effects. Molecular modeling studies have shown that pyrazole analogues can effectively bind to the active site of COX-2.[2] It is plausible that this compound could also exhibit COX-2 inhibitory activity.

Experimental Workflow for Anti-inflammatory Evaluation

Caption: Workflow for assessing the anti-inflammatory potential of this compound.

Potential Antimicrobial Activity

Pyrazole derivatives have a long history of being investigated for their antimicrobial properties against a wide range of bacteria and fungi.[7][8] The incorporation of different substituents on the pyrazole ring can significantly influence the antimicrobial spectrum and potency.

Structure-Activity Relationship Insights

Studies on various 3,5-dimethylpyrazole derivatives have shown that the nature and position of substituents on the pyrazole ring and at the N1 position are crucial for their antimicrobial activity.[8] For instance, the presence of chloro-substituents on related 3,5-dimethyl azopyrazole derivatives demonstrated notable inhibition against E. coli and S. aureus.[8] The benzyl group at the N1 position in the title compound could potentially enhance its lipophilicity, facilitating its passage through microbial cell membranes.

Experimental Workflow for Antimicrobial Evaluation

Caption: Workflow for determining the antimicrobial activity of this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments mentioned above.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay[10][11][12][13]

This protocol is designed to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MIA PaCa-2, MCF7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)[1][14]

This protocol measures the ability of this compound to inhibit the activity of human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

Arachidonic Acid (substrate)

-

This compound (dissolved in DMSO)

-

Celecoxib (positive control)

-

96-well white opaque plate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare reagents according to the manufacturer's instructions.

-

Compound Preparation: Prepare serial dilutions of this compound and celecoxib in COX Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

80 µL of COX Assay Buffer and COX Probe mixture

-

10 µL of diluted test compound or control

-

10 µL of diluted COX-2 enzyme

-

-

Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.

-

Reaction Initiation: Add 10 µL of Arachidonic Acid to each well to start the reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at Ex/Em = 535/587 nm in kinetic mode for 10-20 minutes.

-

Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percentage of inhibition for each compound concentration relative to the enzyme control. Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)[15][16][17][18][19]

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against selected microorganisms.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

This compound (dissolved in DMSO)

-

Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader (600 nm)

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of a 2x concentrated stock solution of the compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound. This will bring the final volume to 200 µL and the microbial concentration to 5 x 10^5 CFU/mL.

-

Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound stands as a promising scaffold for the development of novel therapeutic agents. The compelling anticancer activity of its derivatives, particularly through the modulation of the mTOR pathway and autophagy, warrants a thorough investigation of the parent compound. Furthermore, its potential as an anti-inflammatory and antimicrobial agent, based on the well-established properties of the pyrazole nucleus, should not be overlooked. The experimental protocols provided in this guide offer a robust framework for elucidating the full pharmacological profile of this intriguing molecule. Future research should focus on a comprehensive evaluation of its biological activities, in vivo efficacy, and safety profile to pave the way for its potential clinical application.

References

- Current status of pyrazole and its biological activities. [Link to a relevant review article on pyrazole activities]

- N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. [Link to the specific research paper]

- Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. [Link to a relevant research paper]

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link to a protocol paper or resource]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link to a relevant review article]

- MTT assay protocol. [Link to a protocol from a reputable source like Abcam or a methods paper]

- Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. [Link to a relevant research paper]

- MTT Cell Proliferation Assay.

- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.

- This compound-4-carbaldehyde.

- COX-2 (human) Inhibitor Screening Assay Kit. [Link to a commercial kit protocol for reference]

- Cell Viability Assays - Assay Guidance Manual. [Link to a comprehensive guide on cell viability assays]

- MIC Determination By Microtitre Broth Dilution Method. [Link to a lab protocol or methods paper]

- COX2 Inhibitor Screening Assay Kit. [Link to another commercial kit protocol for reference]

- Synthesis and biological activity evaluation of some new pyrazole derivatives. [Link to a relevant research paper]

- RESEARCH ARTICLE.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link to a review on pyrazole chemistry]

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link to a relevant review article]

- Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. [Link to a relevant research paper]

- COX-2 Inhibitor Screening Kit (Fluorometric). [Link to a commercial kit protocol for reference]

- Cytotoxicity MTT Assay Protocols and Methods. [Link to a methods paper or book chapter]

- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link to a video or written protocol]

- Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. [Link to a relevant research paper]

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link to a relevant review article]

- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. [Link to a relevant research paper]

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link to a relevant research paper]

- CyQUANT MTT Cell Proliferation Assay Kit Protocol. [Link to a commercial kit protocol]

- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link to a methods paper]

- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. [Link to a methods paper or book chapter]

- Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. [Link to a relevant research paper]

- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. [Link to a relevant research paper]

- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link to a relevant research paper]

- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link to a relevant research paper]

- Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. [Link to a relevant research paper]

- Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. [Link to a relevant research paper]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-4-carbaldehyde | 2644-94-2 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

The Architectural Blueprint of a Bioactive Scaffold: A Technical Guide to the Crystal Structure of 4-Benzyl-3,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of 4-benzyl-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, and a thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of novel therapeutic agents.[1] This document details the synthesis, crystallization, and comprehensive single-crystal X-ray diffraction analysis of the title compound. We will explore the molecular geometry, intermolecular interactions, and crystal packing, providing a foundational understanding for further structural modification and drug development endeavors.

Introduction: The Significance of the Pyrazole Moiety

Pyrazole and its derivatives represent a critical class of N-heterocyclic compounds in the landscape of pharmaceutical development.[2] Their diverse biological activities, including antifungal, antitumor, and anti-inflammatory properties, have established them as privileged scaffolds in medicinal chemistry.[2][3] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional conformation and the specific interactions they form with biological targets. Therefore, elucidating the precise crystal structure of novel pyrazole derivatives is a critical step in understanding their structure-activity relationships (SAR) and guiding the design of more potent and selective drug candidates.[1] This guide focuses on 4-benzyl-3,5-dimethyl-1H-pyrazole, providing a detailed crystallographic and structural analysis to support ongoing and future research in this field.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of 4-benzyl-3,5-dimethyl-1H-pyrazole is achieved through a well-established condensation reaction. The causality behind this experimental choice lies in its efficiency and the ready availability of the starting materials.

Experimental Protocol: Synthesis

A mixture of 3-benzylpentane-2,4-dione (7.03 g, 0.037 mol) and hydrazine hydrate (2.20 g, 0.044 mol) is stirred in ice water for four hours.[2] The reaction mixture is then poured into 100 ml of ice water, and the aqueous layer is extracted with ether.[2] The combined organic layers are dried over anhydrous potassium carbonate and the solvent is evaporated to yield the crude product, which is then purified.[2]

Experimental Protocol: Crystallization

The key to successful X-ray diffraction analysis is the growth of high-quality single crystals. For 4-benzyl-3,5-dimethyl-1H-pyrazole, single crystals suitable for analysis were obtained by the slow evaporation of a petroleum ether solution at room temperature over several days.[2] This method allows for the gradual and ordered arrangement of molecules into a crystalline lattice.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction, a powerful analytical technique that provides precise information about the spatial arrangement of atoms in a crystalline solid.

Methodology: Data Collection and Structure Refinement

A suitable colorless block-shaped crystal was mounted on a Bruker SMART CCD diffractometer.[2] Data was collected at 298 K using Mo Kα radiation (λ = 0.71073 Å).[2] The structure was solved using direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Caption: A simplified diagram illustrating the N-H···N hydrogen bonding between adjacent molecules.

Conclusion: Structural Insights for Future Drug Discovery

The successful elucidation of the crystal structure of 4-benzyl-3,5-dimethyl-1H-pyrazole provides a high-resolution snapshot of its solid-state conformation and intermolecular interactions. The key takeaways from this analysis are the significant dihedral angle between the pyrazole and phenyl rings and the formation of one-dimensional chains through N—H⋯N hydrogen bonds. [2][4]This detailed structural information serves as a valuable resource for computational modeling, aiding in the prediction of binding affinities and the rational design of new pyrazole-based derivatives with enhanced pharmacological profiles. The data presented herein forms a solid foundation for further investigations into the medicinal applications of this important class of compounds.

References

-

Wang, S.-Q., & Kong, C. (2011). 4-Benzyl-3,5-dimethyl-1H-pyrazole. Acta Crystallographica Section E Structure Reports Online, 67(12), o3199. [Link]

-

Chimpri, A. S., et al. (2024). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 163–169. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 573277, 4-Benzyl-3,5-dimethyl-1H-pyrazole. [Link]

-

Wang, S. Q., & Kong, C. (2011). 4-Benzyl-3,5-dimethyl-1H-pyrazole. Acta crystallographica. Section E, Structure reports online, 67(Pt 12), o3199. [Link]

-